[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol
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Overview
Description
[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol is a chemical compound that features a methanol group attached to an oxazole ring, which is further substituted with a 4-methoxyphenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with an appropriate amine and a carboxylic acid derivative to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic compound.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-(4-methoxyphenyl)-4-methyl-1,3-oxazol-5-carboxylic acid.
Reduction: Formation of 2-(4-methoxyphenyl)-4-methyl-1,3-oxazolidine.
Substitution: Formation of derivatives with various substituents replacing the methoxy group.
Scientific Research Applications
[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4-methyl-1,3-oxazole
- 2-(4-Methoxyphenyl)-4-methyl-1,3-oxazolidine
- 4-Methoxybenzyl alcohol
Uniqueness
[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol is unique due to the presence of both the oxazole ring and the methanol group, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C12H13NO3 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C12H13NO3/c1-8-11(7-14)16-12(13-8)9-3-5-10(15-2)6-4-9/h3-6,14H,7H2,1-2H3 |
InChI Key |
QMNOBFPZRCXQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)OC)CO |
Origin of Product |
United States |
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